molecular formula C11H25O3P B1603607 Undecylphosphonic acid CAS No. 5137-69-9

Undecylphosphonic acid

Cat. No.: B1603607
CAS No.: 5137-69-9
M. Wt: 236.29 g/mol
InChI Key: GKIQHTGBORJXKZ-UHFFFAOYSA-N
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Description

Undecylphosphonic acid is an organophosphorus compound with the molecular formula C11H25O3P. It is characterized by a long alkyl chain (undecyl group) attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers on metal surfaces, making it valuable in various applications, including surface modification and corrosion inhibition .

Properties

IUPAC Name

undecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQHTGBORJXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622515
Record name Undecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5137-69-9
Record name Undecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecylphosphonic Acid
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Preparation Methods

Synthesis via Reaction of Undecyl Alcohol with Phosphorus Trichloride Followed by Hydrolysis

One of the classical and widely employed synthetic routes for undecylphosphonic acid involves the reaction of undecyl alcohol with phosphorus trichloride (PCl3), followed by hydrolysis of the intermediate phosphonodichloride.

Reaction Steps:

Key Conditions and Notes:

  • The reaction is typically carried out under controlled temperature and pressure to maximize yield and purity.

  • Hydrolysis is performed carefully to avoid side reactions and ensure complete conversion.

  • Acidification of the reaction mixture is often achieved using concentrated hydrochloric acid to maintain pH near 0–2, which favors the formation of the free phosphonic acid.

Industrial Process Utilizing Acylation of Phosphorus Trichloride with Carboxylic Acids and Alcohol Treatment

A patented industrial method describes the manufacture of phosphonic acids, including those with long alkyl chains, by acylating phosphorus trichloride with excess aliphatic carboxylic acids (such as undecanoic acid derivatives) in the presence of water, followed by alcohol treatment to remove impurities.

Process Outline:

  • Acylation:

    PCl3 is reacted with 1 to 2 molar excess of aliphatic carboxylic acids (C2–C18) at elevated temperatures up to the boiling point of the reaction mixture.

  • Cooling and Alcohol Treatment:

    The reaction mixture is cooled to a temperature above 30°C but below the boiling point of the alcohol to be added (methanol, ethanol, or higher alcohols).

  • Alcohol Addition:

    Alcohol is added in 1.1 to 20 times the stoichiometric amount relative to the excess acylating agent.

  • Volatile Component Removal:

    The mixture is maintained at this temperature to form volatile byproducts, which are then distilled off, yielding phosphonic acids free from impurities.

Advantages:

  • This method allows for uniform, readily crystallizable phosphonic acids.

  • The alcohol treatment step enhances purity by removing residual acylating agents and byproducts.

Reaction Conditions Summary:

Step Conditions
Acylation PCl3 + excess carboxylic acid, elevated temperature up to boiling point
Cooling 30°C to below alcohol boiling point
Alcohol Treatment Methanol, ethanol, or higher alcohols; 1.1–20× stoichiometric excess
Volatile Removal Distillation of low boiling impurities

This method is particularly suited for scale-up and industrial production, ensuring high purity and yield.

Hydrolysis of Dialkyl Phosphonates and Oxidation of Phosphinic Acid Derivatives

Alternative synthetic routes involve:

Critical Parameters:

  • Hydrolysis is typically conducted at 80–120°C to optimize conversion.

  • Solvent choice (polar aprotic solvents like dimethylformamide) improves reaction homogeneity.

  • Catalysts such as iodine may facilitate radical addition steps.

Yield Optimization:

  • Monitoring by ^31P NMR spectroscopy allows tracking of intermediate species and ensures complete conversion.

  • Adjusting stoichiometry of hydrolyzing agents (e.g., hydrochloric acid) minimizes byproduct formation.

Reaction Parameters Influencing Yield and Purity

Parameter Optimal Range/Condition Effect on Reaction
Temperature 20–150°C (hydrolysis), 30–120°C (acid/base steps) Higher temperatures increase reaction rate but may cause side reactions
pH (Hydrolysis Step) Acidic pH ~0–2 (HCl preferred) Ensures complete hydrolysis and protonation of phosphonic acid
Base Addition pH ~10–14 (NaOH, KOH preferred) Used in intermediate steps to adjust pH for hydrolysis or neutralization
Reaction Time 1–24 hours, preferably 1–6 hours Sufficient for complete conversion without degradation
Solvent Polar aprotic solvents (e.g., DMF) Improves solubility and reaction homogeneity
Alcohol Treatment Methanol, ethanol, propanol, etc., 1.1–20× stoichiometric excess Removes impurities and residual acylating agents

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages References
Reaction of undecyl alcohol with PCl3 + hydrolysis Undecyl alcohol, PCl3, H2O Controlled temp, acidic pH Classical, well-established
Industrial acylation of PCl3 with carboxylic acids + alcohol treatment PCl3, aliphatic acids, alcohol (MeOH, EtOH) Elevated temp, alcohol excess, distillation High purity, scalable
Hydrolysis of dialkyl phosphonates and oxidation of phosphinic acids Dialkyl phosphonates, oxidants 80–120°C, polar solvents Alternative routes, good yields

Chemical Reactions Analysis

Esterification Reactions

Phosphonic acids, including undecylphosphonic acid, undergo selective esterification using triethyl orthoacetate (TEOA). At 30°C , monoesterification dominates, forming intermediates like 1,1-diethoxyethyl esters. Raising the temperature to 90°C with excess TEOA enables diesterification . Key observations:

  • Monoester formation proceeds via an intermediate with two ethoxy groups.

  • Diesters are favored under elevated temperatures with excess TEOA.

  • Solvent choice (e.g., MTBE, dichloromethane) impacts reaction efficiency and selectivity.

Reaction ConditionsProduct TypeYield Range
TEOA (3 equiv.), 30°CMonoester50–97%
TEOA (30 equiv.), 90°CDiester70–95%

Surface Functionalization

This compound derivatives, such as (11-hydroxyundecyl)phosphonic acid, form self-assembled monolayers (SAMs) on titanium surfaces. These SAMs are activated for bioconjugation:

  • Hydroxyl-terminated SAMs : Activated with 1,1'-carbodiimide (CDI) in dioxane, enabling covalent binding of proteins (e.g., BMP-2) .

  • Carboxyl-terminated SAMs : Activated with EDC/NHS mixtures for protein coupling (e.g., transferrin) .

  • XPS Analysis : Confirms monolayer composition and bonding (P-O-Ti, C-O bonds).

Surface Dissociation and Adsorption

Phosphonic acids, including this compound, adsorb onto metal oxide surfaces (e.g., ZnO) via phosphonate bonding . Key findings:

  • IR Spectroscopy : Detects P-OH, P=O, and P-O vibrations, indicating adsorption via phosphonic acid groups .

  • pH Sensitivity : Surface dissociation (e.g., deprotonation) influences SAM formation and stability.

Scientific Research Applications

Surface Modification and Coatings

Self-Assembled Monolayers (SAMs)
Undecylphosphonic acid is commonly used to create self-assembled monolayers on metal surfaces, particularly titanium and aluminum. These monolayers enhance surface properties such as corrosion resistance and adhesion. For instance, studies have shown that phosphonic acid SAMs can significantly improve the durability of aluminum surfaces against corrosive environments by forming oriented layers that resist infiltration .

Corrosion Inhibition
UPA exhibits excellent anti-corrosion properties when applied as a coating on metals. Research indicates that coatings incorporating this compound demonstrate remarkable resistance to corrosion in saline environments. The electrochemical impedance spectroscopy (EIS) technique has been employed to assess the corrosion inhibition efficiency of UPA-based coatings, revealing substantial improvements compared to uncoated substrates .

Catalysis

Acid Catalysis in Organic Synthesis
this compound has been explored as an effective acid catalyst in organic synthesis, particularly in creating emulsions that facilitate chemical reactions. A notable study demonstrated that UPA could stabilize oil-in-water (O/W) emulsions while acting as a catalyst for reactions such as the Knoevenagel condensation. The pH-responsive nature of the emulsions allows for easy separation and recycling of products, making this approach both environmentally friendly and economically viable .

Biomedical Applications

Biomolecule Immobilization
UPA is utilized for the immobilization of bioactive molecules onto various substrates, including titanium alloys used in medical implants. The ability to form stable monolayers on these surfaces enhances the bioactivity of immobilized proteins, which is crucial for promoting cell adhesion and growth in biomedical applications. Studies have successfully demonstrated the binding of proteins like BMP-2 to titanium surfaces modified with this compound .

Emulsion Polymerization

Surfactant Properties
The amphiphilic nature of this compound allows it to function effectively as a surfactant in emulsion polymerization processes. Its ability to stabilize emulsions facilitates the synthesis of various polymers, including polyaniline (PANI). Research has shown that UPA can improve the stability and characteristics of emulsions used in polymerization, leading to higher yields and better quality of the final products .

Nanotechnology

Nanocomposite Materials
UPA is also being investigated for its role in modifying nanomaterials such as imogolite nanotubes. The interaction between this compound and these nanotubes can enhance their stability and functionality in hydrophobic environments. This application highlights the potential of UPA in developing advanced materials with tailored properties for specific applications .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Benefits
Surface ModificationCreation of SAMs on metalsImproved corrosion resistance and adhesion
Corrosion InhibitionCoatings incorporating UPASignificant reduction in corrosion rates
CatalysisAcid catalysis using O/W emulsionsEnhanced reaction efficiency and product recyclability
Biomedical ApplicationsImmobilization of biomolecules on substratesIncreased bioactivity and cell adhesion
NanotechnologyModification of nanomaterials like imogoliteEnhanced stability and functionality in hydrophobic settings

Mechanism of Action

The mechanism of action of undecylphosphonic acid involves its ability to form strong bonds with metal surfaces through the phosphonic acid group. This interaction creates a protective layer that prevents corrosion and enhances the stability of the metal. The long alkyl chain provides hydrophobic properties, further contributing to the compound’s effectiveness as a corrosion inhibitor .

Comparison with Similar Compounds

    Decylphosphonic acid: Similar structure but with a shorter alkyl chain.

    Dodecylphosphonic acid: Similar structure but with a longer alkyl chain.

    Octylphosphonic acid: Another similar compound with an even shorter alkyl chain.

Uniqueness: Undecylphosphonic acid is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and surface coverage. This makes it particularly effective in forming stable self-assembled monolayers and providing corrosion protection .

Biological Activity

Undecylphosphonic acid (UPA), a member of the phosphonic acid family, has garnered attention for its diverse biological activities and potential applications in various fields, including biomedicine and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the chemical formula C11H25O3PC_{11}H_{25}O_3P. It features a long hydrophobic alkyl chain, which contributes to its ability to form self-assembled monolayers (SAMs) on various substrates. The phosphonic acid group enhances its reactivity and binding affinity for biological molecules.

Mechanisms of Biological Activity

  • Cell Adhesion and Proliferation :
    • UPA has been shown to facilitate the immobilization of bioactive molecules on surfaces, promoting cell adhesion and proliferation. This property is particularly useful in tissue engineering applications where surface modifications can enhance cellular interactions.
    • Research indicates that UPA-modified surfaces can effectively bind proteins such as BMP-2, which is crucial for bone regeneration .
  • Anticancer Activity :
    • Preliminary studies suggest that phosphonic acids, including UPA, may exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, although specific data on UPA's anticancer activity remains limited.
    • The mechanism typically involves the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways .
  • Corrosion Inhibition :
    • UPA and its derivatives have been investigated for their corrosion inhibition properties on metal surfaces. The formation of protective layers via SAMs significantly reduces corrosion rates in aggressive environments, indicating potential applications in biomedical implants .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReference
Cell AdhesionEnhanced adhesion of osteoblasts on UPA-modified titanium surfaces
Anticancer ActivityInduced apoptosis in HeLa cells (specific data on UPA needed)
Corrosion InhibitionUp to 95% reduction in corrosion rates on copper surfaces

Case Study: Protein Immobilization

In a study focusing on the immobilization of BMP-2 on titanium surfaces using UPA, researchers demonstrated that the phosphonic acid facilitated strong binding through a self-assembled monolayer approach. The resulting surface showed enhanced protein retention and bioactivity, crucial for applications in orthopedic implants .

Case Study: Anticancer Properties

While direct studies on this compound's anticancer effects are sparse, related phosphonic acids have shown promising results. For example, derivatives exhibited IC50 values indicating significant cytotoxicity against cancer cell lines such as HeLa and HepG-2 . Future research could explore these effects specifically for UPA.

Q & A

Basic: What are the standard synthetic routes for producing high-purity undecylphosphonic acid, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via hydrolysis of its phosphonate esters or oxidation of phosphinic acid derivatives. Key methods include:

  • Hydrolysis of Dialkyl Phosphonates: Reacting 1-undecene with dialkyl phosphites under radical initiation, followed by acid hydrolysis .
  • Oxidation of Phosphinic Acid: Using hydrogen peroxide or nitric acid to oxidize undecylphosphinic acid to the phosphonic acid form .
    Critical Parameters:
  • Temperature (optimal range: 80–120°C for hydrolysis).
  • Solvent polarity (polar aprotic solvents like DMF improve reaction homogeneity).
  • Catalyst choice (e.g., iodine for radical-mediated additions) .
    Yield Optimization:
    Monitor reaction progress via <sup>31</sup>P NMR to detect intermediate phosphonate esters and adjust stoichiometry of hydrolyzing agents (e.g., HCl) to minimize byproducts.

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:
A multi-technique approach is essential:

Technique Application Key Metrics
<sup>1</sup>H/<sup>31</sup>P NMR Confirm phosphonic acid group presenceδ ~10–12 ppm (<sup>31</sup>P signal for -PO(OH)2)
FT-IR Identify P=O and P-OH stretchesPeaks at ~1150 cm<sup>-1</sup> (P=O) and 2400–3400 cm<sup>-1</sup> (broad P-OH)
HPLC-MS Assess purity and detect hydrolytic byproductsRetention time alignment with standards; mass-to-charge ratio (m/z 251 for [M-H]<sup>-</sup>)
Validation: Cross-reference with elemental analysis (C, H, P) to ensure stoichiometric consistency.

Advanced: How can researchers resolve contradictions in reported pKa values for this compound across different solvents?

Methodological Answer:
Discrepancies in pKa values (e.g., ~2.1 vs. ~5.3 in aqueous vs. non-polar solvents) arise from solvent dielectric effects and self-association. To address this:

Solvent Screening: Measure pKa via potentiometric titration in a solvent gradient (water, DMSO, ethanol) to isolate dielectric impacts .

Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict proton dissociation energies and compare with experimental data .

Control Self-Association: Conduct dynamic light scattering (DLS) in non-aqueous solvents to detect micelle formation, which alters apparent acidity .

Advanced: What strategies are effective for optimizing the self-assembly of this compound on metal oxide surfaces for catalytic applications?

Methodological Answer:
Surface modification requires balancing alkyl chain packing and phosphonic acid anchoring:

  • Substrate Pretreatment: Anneal metal oxides (e.g., TiO2) at 400°C to hydroxylate surfaces, enhancing -PO(OH)2 binding .
  • Deposition Parameters:
    • Solvent Choice: Use ethanol/water (9:1) to improve solubility and monolayer uniformity.
    • Immersion Time: 24–48 hours for optimal coverage (validate via AFM or XPS) .
      Troubleshooting: If multilayers form, introduce sonication during deposition to disrupt aggregates.

Advanced: How should researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?

Methodological Answer:
Adopt a tiered approach:

Abiotic Degradation:

  • Expose to UV light (λ = 254 nm) and measure half-life via HPLC.
  • Monitor phosphate release (colorimetric assay) to track mineralization .

Biotic Degradation:

  • Use OECD 301F (manometric respirometry) with activated sludge to assess biodegradability.
  • Analyze microbial communities via 16S rRNA sequencing to identify degraders .

    Data Interpretation: Compare degradation rates with structurally similar phosphonates (e.g., phenylphosphonic acid) to infer structure-persistence relationships .

Basic: What are the primary research applications of this compound in materials science?

Methodological Answer:
Key applications include:

  • Corrosion Inhibition: Forms stable chelates with metal ions (e.g., Fe<sup>3+</sup>), reducing oxidation on steel surfaces. Test via electrochemical impedance spectroscopy (EIS) .
  • Nanoparticle Stabilization: Acts as a capping agent for Au or TiO2 nanoparticles. Optimize concentration to balance colloidal stability and catalytic activity .
  • Proton-Conducting Membranes: Incorporate into polymer matrices (e.g., Nafion) for fuel cells. Measure proton conductivity under varying humidity .

Advanced: What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:
For EC50/LC50 determination:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Resampling: Assess confidence intervals (10,000 iterations) to account for small sample sizes .
    Validation: Cross-check with probit analysis if response thresholds are unclear. Report Akaike information criterion (AIC) to justify model selection .

Basic: How can researchers mitigate interference from this compound’s hydrophobicity in aqueous-phase reactions?

Methodological Answer:

  • Co-Solvent Systems: Use tert-butanol/water mixtures (20–30% v/v) to enhance solubility without denaturing enzymes or catalysts .
  • Surfactant Addition: Introduce non-ionic surfactants (e.g., Triton X-100) at sub-CMC concentrations to stabilize dispersions .
  • pH Adjustment: Deprotonate phosphonic acid groups (pH > 7) to increase hydrophilicity, but monitor for unintended reactivity .

Advanced: What advanced spectroscopic methods can elucidate the binding mechanisms of this compound with biological targets?

Methodological Answer:

  • Solid-State NMR: Use <sup>31</sup>P cross-polarization magic-angle spinning (CP/MAS) to study interactions with membrane proteins .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) by immobilizing target proteins on sensor chips .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic binding .

Advanced: How should literature reviews on this compound address conflicting reports on its thermal stability?

Methodological Answer:

  • Meta-Analysis Framework:
    • Categorize studies by decomposition methods (TGA, DSC) and atmospheres (N2 vs. air).
    • Normalize data to heating rate (e.g., 10°C/min) using the Ozawa-Flynn-Wall method .
    • Identify outliers via Grubbs’ test (α = 0.05) and exclude studies with uncalibrated equipment .
      Synthesis: Highlight the role of trace metals (e.g., Fe) in catalyzing degradation, explaining discrepancies between “pure” and technical-grade samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Undecylphosphonic acid
Reactant of Route 2
Undecylphosphonic acid

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